Cleavage-Site Specificity and Fluorescence Response: Abz-AGLA-Nba vs. Generic Fluorogenic Substrates for Pseudomonas aeruginosa Elastase
The Abz-AGLA-Nba substrate is cleaved by Pseudomonas aeruginosa elastase specifically at the Gly-Leu bond, releasing the Abz-Ala-Gly fluorophore from the Leu-Ala-Nba quencher, resulting in a 6- to 7-fold fluorescence increase at λex 340 nm / λem 415 nm under pH 7.2 conditions [1]. This defines the substrate's operational cleavage site and signal-to-noise ratio, two parameters that directly determine assay sensitivity and data quality. Generic IQF substrates with different P1-P1' motifs exhibit different cleavage-site preferences and may release fluorophores with divergent spectral properties or signal amplitudes, complicating direct comparison and inhibitor screening reproducibility.
| Evidence Dimension | Fluorescence signal fold-increase upon enzymatic cleavage |
|---|---|
| Target Compound Data | 6- to 7-fold fluorescence increase (λex 340 nm, λem 415 nm) at pH 7.2 |
| Comparator Or Baseline | Comparator: generic internally quenched fluorescent substrates with alternative P1-P1' motifs; baseline: uncleaved Abz-AGLA-Nba (quenched state, fold-increase = 1.0) |
| Quantified Difference | Signal-to-background ratio of 6:1 to 7:1 compared to quenched baseline |
| Conditions | P. aeruginosa elastase, pH 7.2, λex 340 nm / λem 415 nm |
Why This Matters
The defined 6- to 7-fold signal window provides a reproducible, quantifiable dynamic range for continuous kinetic monitoring and high-throughput inhibitor screening, enabling users to benchmark assay performance across experiments and laboratories.
- [1] Nishino, N.; Powers, J.C. Pseudomonas aeruginosa elastase. Development of a new substrate, inhibitors, and an affinity ligand. Journal of Biological Chemistry 1980, 255(8), 3482–3486. PMID: 6767718. View Source
